N-(3-(ethylthiomethyl)phenyl)acetamide
Description
N-(3-(ethylthiomethyl)phenyl)acetamide is a sulfur-containing acetamide derivative characterized by an ethylthioether (-SCH₂CH₃) substituent at the 3-position of the phenyl ring. Such compounds are often explored as intermediates in pharmaceutical chemistry, leveraging the acetamide moiety’s hydrogen-bonding capacity and the sulfur group’s electronic effects .
Properties
Molecular Formula |
C11H15NOS |
|---|---|
Molecular Weight |
209.31 g/mol |
IUPAC Name |
N-[3-(ethylsulfanylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C11H15NOS/c1-3-14-8-10-5-4-6-11(7-10)12-9(2)13/h4-7H,3,8H2,1-2H3,(H,12,13) |
InChI Key |
KACLJGILRTVJBR-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC1=CC(=CC=C1)NC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
A. Sulfur-Containing Acetamides
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide (): Key Difference: Incorporates a sulfamoyl (-SO₂NH-) group linked to a tetrahydrofuran ring. This structural feature is common in protease inhibitors and anti-inflammatory agents .
N-(3-(N-(3,5-dimethoxyphenyl)amino)pyrazin-2-yl)sulfamoyl)phenyl)acetamide (): Key Difference: Features a sulfamoyl bridge connected to a pyrazine ring and dimethoxyphenyl group. Impact: The extended aromatic system and sulfonamide group may confer stronger π-π stacking interactions and metabolic stability, contrasting with the simpler ethylthioether group .
B. Heterocyclic and Aromatic Derivatives
Tetrahydrocarbazole-Based Acetamides ():
- Example: N-[3-(1,2,3,4-tetrahydro-9H-carbazol-9-ylcarbonyl)phenyl]acetamide.
- Key Difference: A carbazole moiety replaces the ethylthio group, introducing a bulky, planar aromatic system.
- Impact: The carbazole group enhances lipophilicity and may improve CNS permeability, making such derivatives candidates for neurological targets. This contrasts with the smaller ethylthio group, which offers less steric hindrance .
Triazole-Thioacetamides (): Example: N-(3-methylphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide. Key Difference: A triazole-thioether group replaces the ethylthio group.
C. Electron-Donating and Withdrawing Substituents
N-(3-(diethylamino)phenyl)acetamide (): Key Difference: A diethylamino (-N(CH₂CH₃)₂) group at the 3-position. Impact: The strong electron-donating amino group increases basicity and may enhance solubility in acidic environments. This contrasts with the electron-neutral ethylthio group, which has weaker electronic effects .
N-(3-Nitrophenyl)acetamide (): Key Difference: A nitro (-NO₂) group at the 3-position. Impact: The nitro group is electron-withdrawing, reducing the acetamide’s pKa and increasing acidity. This could affect bioavailability compared to the ethylthio group .
Physicochemical Properties
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